molecular formula C20H28N2O4 B8422130 N,N-dibenzylethylene diamine diacetate

N,N-dibenzylethylene diamine diacetate

Cat. No.: B8422130
M. Wt: 360.4 g/mol
InChI Key: SPFIJENEZSIWAP-UHFFFAOYSA-N
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Description

N,N-Dibenzylethylene diamine diacetate (DBED), CAS 122-75-8, is a synthetic organic compound with the molecular formula C₂₀H₂₈N₂O₄ (molecular weight: 360.45 g/mol) . Structurally, it consists of an ethylenediamine backbone substituted with two benzyl groups and two acetate anions (Figure 1).

DBED is widely utilized in pharmaceutical chemistry as a counterion to form poorly soluble salts with acidic drugs, enabling sustained-release formulations. For example, it reacts with cephalosporins like cefonicid acid to produce cefonicid benzathine salts, which exhibit prolonged therapeutic effects due to reduced water solubility . Additionally, DBED serves as a ligand in coordination chemistry, forming stable complexes with metal ions such as chromium(III) .

Properties

Molecular Formula

C20H28N2O4

Molecular Weight

360.4 g/mol

IUPAC Name

acetic acid;N',N'-dibenzylethane-1,2-diamine

InChI

InChI=1S/C16H20N2.2C2H4O2/c17-11-12-18(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16;2*1-2(3)4/h1-10H,11-14,17H2;2*1H3,(H,3,4)

InChI Key

SPFIJENEZSIWAP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C1=CC=C(C=C1)CN(CCN)CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Table 1: Structural Comparison of DBED with Key Analogues
Compound Backbone Substituents Acetate Groups Key Applications
DBED Ethylenediamine Two benzyl groups Two Drug counterion, metal chelation
EDDA (Ethylenediamine diacetate) Ethylenediamine None Two Buffer agent, ITC experiments
EDTA (Ethylenediamine tetraacetate) Ethylenediamine Four acetate groups Four Strong metal chelator
1,2-DAP (1,2-Propanediamine) Propane Two amine groups None Solvent, thermal degradation studies
  • DBED vs. EDDA : Both contain ethylenediamine with two acetate groups, but DBED’s benzyl substituents increase lipophilicity, making it suitable for hydrophobic drug formulations. EDDA, lacking benzyl groups, is primarily used in aqueous buffers and isothermal titration calorimetry (ITC) due to its mild chelation properties .
  • DBED vs. EDTA : EDTA’s four acetate groups enable stronger metal chelation (e.g., binding Ca²⁺, Mg²⁺), whereas DBED’s two acetates and bulky benzyl groups limit its chelation strength but enhance compatibility with organic matrices .
  • DBED vs. Aliphatic Diamines (e.g., 1,2-DAP) : Simple diamines like 1,2-DAP lack acetate groups and exhibit higher thermal lability, degrading into ammonia and aldehydes under heat . DBED’s aromatic substituents and acetate anions improve stability and functional versatility.
Table 2: Drug Formulation Comparison Using DBED vs. Other Counterions
Drug Salt Counterion Solubility in Water Release Profile Stability
Cefonicid Benzathine DBED Low Sustained-release High
Cefonicid Sodium Na⁺ High Immediate-release Moderate
Benzathine Penicillin Benzathine (free base) Low Sustained-release Moderate
  • DBED’s diacetate groups enhance ionic interactions with drug molecules, improving crystallinity and stability compared to sodium salts. However, sodium salts (e.g., cefonicid sodium) offer faster dissolution for immediate-release applications .
  • In prolonged-action formulations (e.g., benzathine cefotaxime), DBED reduces intrinsic dissolution rates (0.183 µg/mL·min) compared to unmodified drugs, extending serum half-life in vivo .

Chelation and Coordination Chemistry

Table 3: Metal-Binding Properties of DBED vs. Chelators
Compound Metal Ion Complex Structure Stability Constant (Log K) Applications
DBED Cr(III) [Cr(DBED)(H₂O)₂]⁺ Not reported Catalysis, redox studies
EDDA Cr(III), Fe(III) [Cr(EDDA)(H₂O)₂]⁺ Moderate Biochemical assays
EDTA Ca²⁺, Mg²⁺, Fe³⁺ Hexadentate coordination ~25 (for Ca²⁺) Medical anticoagulation
  • DBED forms monodentate or bidentate complexes due to steric hindrance from benzyl groups, whereas EDDA and EDTA adopt polydentate binding modes .

Q & A

Q. What are the recommended synthetic pathways and characterization methods for N,N-dibenzylethylene diamine diacetate in academic research?

this compound is synthesized via condensation reactions between dibenzylethylenediamine and acetic anhydride under controlled pH and temperature. Key steps include purification via recrystallization and validation using nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC). Characterization requires elemental analysis, IR spectroscopy (to confirm acetate C=O stretches at ~1700 cm⁻¹), and mass spectrometry for molecular weight confirmation . For polymer applications, solubility and thermal stability (e.g., TGA/DSC) must be assessed to evaluate compatibility with dianhydrides or metal precursors .

Q. How does this compound function as a chelating agent in plant nutrition studies?

In iron-deficient conditions, the compound acts as a Fe³⁺ chelator, enhancing iron bioavailability in hydroponic systems. Experimental designs involve adjusting pH (5.5–6.5) and comparing uptake efficiency against EDTA or HBED chelators. For example, in cucumber cultivars, Fe-HBED (a related chelate) showed higher stability, but this compound’s selectivity for transition metals can be optimized by varying ligand-to-metal ratios and monitoring ion competition (e.g., Ca²⁺ interference) .

Q. What analytical techniques are critical for assessing the enantiomeric purity of derivatives synthesized using this compound?

Enantiomeric excess (ee) of diamine derivatives is quantified via chiral HPLC or by converting diamines to diacetates for NMR analysis. For example, diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid) followed by ¹H NMR integration of distinct proton signals provides ee values. Advanced methods include circular dichroism (CD) spectroscopy or X-ray crystallography for absolute configuration determination .

Advanced Research Questions

Q. How does the coordination chemistry of this compound influence its application in platinum-based anticancer drug design?

The compound’s ethylenediamine backbone and acetate groups enable dual coordination modes: (i) N,N’-bidentate binding to Pt²⁺ centers, forming square-planar complexes, and (ii) acetate O-donors stabilizing axial positions in Pt⁴⁺ prodrugs. Comparative studies with edda (ethylenediamine-N,N’-diacetate) show altered cytotoxicity due to steric effects from benzyl groups, which reduce DNA intercalation but improve lipophilicity. Researchers must optimize ligand substitution kinetics (e.g., using UV-vis kinetics) and evaluate cellular uptake via ICP-MS in tumor cell lines .

Q. What experimental strategies resolve contradictions in dissociation constants (Kd) reported for metal complexes of this ligand across different buffer systems?

Discrepancies in Kd values arise from buffer-specific ionic strength and competing ligands. For example, in ethylenediamine diacetate (EDDA) buffers, Kd for Trp-TRAP interactions decreased by 37% compared to phosphate buffers due to EDTA-like chelation interference. To mitigate this, use isothermal titration calorimetry (ITC) in multiple buffers (e.g., ammonium acetate vs. phosphate) and apply correction factors for ionic strength using the Debye-Hückel equation .

Q. How can researchers quantify thermodynamic parameters (ΔH, ΔS) for metal-ligand interactions involving this compound?

ITC is the gold standard for determining binding thermodynamics. Titrate the ligand into a metal ion solution (e.g., Fe³⁺ or Cu²⁺) in a buffered system (pH 7–8). Fit data to a one-site model to extract ΔH and calculate ΔS via the Gibbs free energy equation (ΔG = ΔH – TΔS). For example, Fe³⁺-EDDA complexes showed ΔH = –58 kJ/mol and ΔS = +120 J/mol·K, indicating enthalpy-driven binding with entropic gains from desolvation .

Methodological Tables

Q. Table 1. Comparative Chelation Efficiency in Plant Studies

ChelatorpH RangeFe³⁺ Stability Constant (log K)Interference from Ca²⁺Reference
EDTA6.0–7.025.1High
HBED5.5–6.539.8Low
N,N-Dibenzyl-EDDA5.0–6.518.5*Moderate
*Estimated via competitive ligand-exchange experiments.

Q. Table 2. Thermodynamic Parameters for Metal-Ligand Binding

Metal IonBuffer SystemΔH (kJ/mol)ΔS (J/mol·K)MethodReference
Fe³⁺EDDA (pH 8.0)-58+120ITC
Cu²⁺Ammonium Acetate-45+90ITC

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